molecular formula C6H9NOS B3052042 2-(5-Methyl-1,3-thiazol-4-yl)ethanol CAS No. 38067-32-2

2-(5-Methyl-1,3-thiazol-4-yl)ethanol

Cat. No. B3052042
CAS RN: 38067-32-2
M. Wt: 143.21 g/mol
InChI Key: LZIBYTYLWJTDFF-UHFFFAOYSA-N
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Description

“2-(5-Methyl-1,3-thiazol-4-yl)ethanol” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is a key component of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of “2-(5-Methyl-1,3-thiazol-4-yl)ethanol” is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Molecular Aggregation Studies

Spectroscopic studies on compounds similar to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown their involvement in molecular aggregation processes. These studies provide insights into how variations in alkyl substituent structure affect molecule aggregation interactions, which are crucial for understanding the material's properties in various solvents (Matwijczuk et al., 2016).

Photophysical Properties

Research on metallo-phthalocyanines bearing thiazole groups, including structures like 2-(4-methyl-1,3-thiazol-5-yl)ethanol, focuses on their photophysical properties. These compounds are significant for their potential applications in fields like fluorescence studies and the development of photodynamic materials (Yenilmez et al., 2013).

Anti-Diabetic Agent Development

A study involving the synthesis of S-substituted acetamides derivatives of compounds related to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol showed promising results as potential anti-diabetic agents. This research is crucial for understanding the role of such compounds in developing new medications for diabetes (Abbasi et al., 2020).

Antimicrobial Activity

Studies have been conducted on thiazolyl-1,2,3-triazolyl-alcohol derivatives, which are structurally related to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, focusing on their antimicrobial properties. These compounds show promise in developing treatments against microbial infections, indicating their importance in pharmaceutical research (Jagadale et al., 2020).

Supramolecular Gelation

N-(thiazol-2-yl) benzamide derivatives, related to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, have been investigated for their gelation behavior. Such studies contribute to the development of supramolecular materials, which are vital for various industrial applications (Yadav & Ballabh, 2020).

UV Protection and Antimicrobial Applications in Textiles

Research into thiazole azodyes containing sulfonamide moiety, similar to 2-(5-Methyl-1,3-thiazol-4-yl)ethanol, has shown their potential for providing UV protection and antimicrobial properties to cotton fabrics. This has significant implications for the textile industry (Mohamed et al., 2020).

properties

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIBYTYLWJTDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299651
Record name 2-(5-methyl-1,3-thiazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-1,3-thiazol-4-yl)ethanol

CAS RN

38067-32-2
Record name NSC131817
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5-methyl-1,3-thiazol-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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